AZ-Dyrk1B-33

Description

Structure

3D Structure

Properties

IUPAC Name |

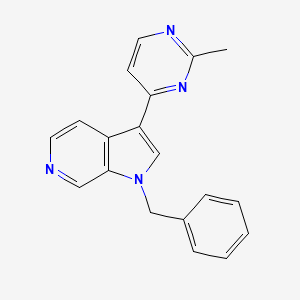

1-benzyl-3-(2-methylpyrimidin-4-yl)pyrrolo[2,3-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4/c1-14-21-10-8-18(22-14)17-13-23(12-15-5-3-2-4-6-15)19-11-20-9-7-16(17)19/h2-11,13H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZCUSHJQJWKYTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)C2=CN(C3=C2C=CN=C3)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Action of AZ-Dyrk1B-33: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZ-Dyrk1B-33 is a potent and highly selective, ATP-competitive inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase 1B (Dyrk1B).[1][2] This document provides an in-depth overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows. The primary mechanism of this compound is the direct inhibition of Dyrk1B's kinase activity, which leads to the modulation of downstream signaling pathways critical in cell cycle regulation, cell survival, and differentiation. Its high selectivity makes it a valuable tool for investigating Dyrk1B biology and a potential therapeutic agent.

Introduction to Dyrk1B

Dyrk1B, also known as minibrain-related kinase (Mirk), is a member of the CMGC group of serine/threonine kinases.[3] It is characterized by its ability to autophosphorylate a tyrosine residue in its activation loop during translation, which is essential for its catalytic activity. Once mature, it functions as a serine/threonine kinase. Dyrk1B is a critical regulator of cellular homeostasis and is involved in numerous signaling pathways. Its expression is particularly high in skeletal muscle and testes.

Functionally, Dyrk1B is implicated in:

-

Cell Cycle Control: It acts as a negative regulator of cell cycle progression, promoting exit into a quiescent (G0) state. This is partly achieved by phosphorylating Cyclin D1 for degradation and stabilizing the cyclin-dependent kinase inhibitor p27Kip1.

-

Cancer Cell Survival: Dyrk1B is overexpressed in various solid tumors, where it helps maintain cancer cell quiescence and viability, thereby conferring resistance to chemotherapy.

-

Signaling Pathway Integration: Dyrk1B is a key node in several major signaling networks, including the Hedgehog (Hh), PI3K/mTOR/AKT, and RAF/MEK/ERK pathways. It exhibits complex cross-talk, for instance, by inhibiting canonical Hedgehog signaling while promoting non-canonical signaling through the activation of the mTOR/AKT pathway.

-

Immune Regulation: Dyrk1B plays a role in T-cell differentiation by phosphorylating and thereby inhibiting the transcription factor FOXO1.

Core Mechanism of Action of this compound

The primary mechanism of action of this compound is its function as a potent, selective, and ATP-competitive inhibitor of Dyrk1B kinase .[1][2] By binding to the ATP-binding pocket of the Dyrk1B catalytic domain, this compound prevents the transfer of a phosphate group from ATP to Dyrk1B's protein substrates. This direct inhibition of the enzyme's catalytic function blocks all downstream signaling events that are dependent on Dyrk1B's kinase activity.

The consequences of this inhibition at a cellular level include:

-

Reversal of Dyrk1B-mediated cell cycle arrest.

-

Modulation of T-cell differentiation , specifically the suppression of Th1 and Th17 cells and the promotion of Treg cells through the de-repression of FOXO1 activity.

-

Disruption of Dyrk1B-dependent survival signals in cancer cells.

The selectivity of this compound is a key feature. It shows minimal activity against a wide panel of other kinases, making it a precise chemical probe for elucidating the specific functions of Dyrk1B.[2]

Quantitative Data

The potency and selectivity of this compound have been quantified in both biochemical and cellular assays.

| Parameter | Value | Description | Reference |

| Biochemical IC50 | 7 nM | Concentration required for 50% inhibition of recombinant Dyrk1B kinase activity in a cell-free enzymatic assay. | [2][4] |

| Cellular IC50 | 194 nM | Concentration required for 50% inhibition of Dyrk1B autophosphorylation (at pS421) in an overexpressed system in COS-1 cells. | [2][4] |

| Kinase Selectivity | >50% inhibition at 1 µM | No significant off-target inhibition observed against a panel of 124 kinases. | [2] |

Table 1: Potency and Selectivity of this compound.

Signaling Pathways and Logical Relationships

To visualize the mechanism of action, the following diagrams illustrate the relevant pathways and experimental logic.

Caption: Dyrk1B integrates upstream signals to regulate downstream effectors, influencing cell fate.

Caption: Workflow for determining biochemical IC50 using an ADP-Glo based assay.

Experimental Protocols

The following sections describe the methodologies used to characterize the mechanism of action of this compound.

Biochemical Kinase Inhibition Assay (Representative Protocol)

This protocol is representative of a common method, such as the ADP-Glo™ Kinase Assay, used to determine the biochemical IC50 of kinase inhibitors.[5][6]

Objective: To measure the concentration-dependent inhibition of recombinant Dyrk1B by this compound.

Materials:

-

Recombinant human Dyrk1B enzyme

-

Kinase Assay Buffer (e.g., 20 mM Tris pH 7.5, 10 mM MgCl2)

-

Peptide substrate (e.g., DyrkTide)

-

ATP solution

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well white microplates

-

Luminometer

Procedure:

-

Inhibitor Preparation: Prepare a serial dilution series of this compound in a solution of Kinase Assay Buffer with a constant final DMSO concentration (e.g., 1%). Include a DMSO-only vehicle control.

-

Reaction Setup: In a 96-well plate, add the diluted inhibitor solutions.

-

Kinase Reaction Initiation: Prepare a master mix containing the Dyrk1B enzyme, peptide substrate, and ATP in Kinase Assay Buffer. Add this master mix to each well to start the reaction.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 45-90 minutes) to allow for the enzymatic reaction to proceed.

-

Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate at room temperature for 40-60 minutes.

-

Signal Generation: Add Kinase Detection Reagent to each well. This reagent contains luciferase and luciferin, which react with the newly synthesized ADP to produce a luminescent signal. Incubate at room temperature for 15-30 minutes.

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.

-

Analysis: Subtract the background (no enzyme control) from all readings. Plot the percent inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Dyrk1B Autophosphorylation Assay (ELISA-based)

This protocol describes the method used to determine the cellular IC50 of this compound by measuring the inhibition of Dyrk1B autophosphorylation in a cellular context.[4]

Objective: To quantify the inhibition of Dyrk1B activity inside living cells by this compound.

Materials:

-

COS-1 cells (or other suitable host cell line)

-

Expression vector for c-Myc-tagged human Dyrk1B

-

Transfection reagent

-

Cell culture medium and supplements

-

This compound (dissolved in DMSO)

-

Lysis buffer

-

ELISA plate pre-coated with an anti-c-Myc antibody

-

Primary antibody specific for phosphorylated Dyrk1B (e.g., anti-pS421)

-

HRP-conjugated secondary antibody

-

TMB substrate and Stop Solution

-

Microplate reader

Procedure:

-

Cell Transfection: Seed COS-1 cells in a multi-well plate. Transfect the cells with the c-Myc-Dyrk1B expression vector using a suitable transfection reagent and allow for protein expression (e.g., 24-48 hours).

-

Inhibitor Treatment: Treat the transfected cells with a serial dilution of this compound for a specified duration (e.g., 5 hours). Include a DMSO-only vehicle control.

-

Cell Lysis: Aspirate the medium and lyse the cells using a suitable lysis buffer to release cellular proteins.

-

ELISA Protocol: a. Capture: Add the cell lysates to the wells of the anti-c-Myc pre-coated ELISA plate. Incubate to allow the tagged Dyrk1B protein to bind to the plate. b. Washing: Wash the plate multiple times to remove unbound proteins. c. Detection: Add the primary antibody against phosphorylated Dyrk1B and incubate. d. Washing: Wash the plate to remove unbound primary antibody. e. Secondary Antibody: Add the HRP-conjugated secondary antibody and incubate. f. Washing: Wash the plate to remove unbound secondary antibody. g. Signal Development: Add TMB substrate. A blue color will develop in proportion to the amount of phosphorylated Dyrk1B. h. Stopping the Reaction: Add Stop Solution to turn the color yellow.

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

-

Analysis: Plot the absorbance against the logarithm of the inhibitor concentration. Normalize the data to the vehicle control and fit to a dose-response curve to calculate the cellular IC50.

Conclusion

This compound operates through a clear and direct mechanism: the potent, selective, and ATP-competitive inhibition of Dyrk1B kinase. This action effectively blocks the phosphorylation of Dyrk1B substrates, leading to predictable downstream consequences in cellular pathways governing cell cycle, survival, and immune response. The robust quantitative data and well-defined methodologies underscore its utility as a specific chemical tool for probing Dyrk1B function and as a lead compound for the development of targeted therapeutics.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. AZ Dyrk1B 33 | DYRK Inhibitors: R&D Systems [rndsystems.com]

- 3. Differential regulation of expression of the protein kinases DYRK1A and DYRK1B in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Novel Efficient Multistage Lead Optimization Pipeline Experimentally Validated for DYRK1B Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinase assays [bio-protocol.org]

AZ-Dyrk1B-33: A Potent and Selective Dyrk1B Inhibitor for Research and Drug Development

An In-depth Technical Guide

This whitepaper provides a comprehensive technical overview of AZ-Dyrk1B-33, a potent and selective inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase 1B (Dyrk1B). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting Dyrk1B in various disease contexts, including cancer and metabolic disorders.

Introduction

Dyrk1B is a serine/threonine kinase that plays a crucial role in cell cycle regulation, differentiation, and survival.[1][2] Dysregulation of Dyrk1B activity has been implicated in the pathogenesis of several cancers, such as pancreatic, ovarian, and colon cancer, as well as in metabolic diseases.[1][3] As such, Dyrk1B has emerged as a promising therapeutic target. This compound is a small molecule inhibitor designed to selectively target the ATP-binding site of Dyrk1B, thereby modulating its kinase activity and downstream signaling pathways.

Biochemical and Cellular Activity

This compound demonstrates potent inhibition of Dyrk1B kinase activity in biochemical assays and robust target engagement in cellular models.

Table 1: Biochemical Potency of this compound against DYRK Family Kinases

| Kinase | IC50 (nM) |

| Dyrk1A | 16.8 |

| Dyrk1B | 7[4], 39 |

| Dyrk2 | 254 |

| Dyrk3 | 430 |

| Dyrk4 | >30,000 |

Table 2: Cellular Activity of this compound

| Cell Line | Assay Type | IC50 (nM) |

| COS-1 | Inhibition of phosphorylation of overexpressed human full-length C-terminal c-Myc tagged Dyrk1B (measured by ELISA)[4] | 194[4] |

Selectivity Profile

A key attribute of a high-quality chemical probe is its selectivity. This compound has been profiled against a broad panel of kinases and has demonstrated a high degree of selectivity for Dyrk1B.

Table 3: Kinome-wide Selectivity of this compound

| Kinase Panel Size | Concentration Tested (µM) | Off-Target Inhibition >50% |

| 124 | 1 | None reported |

Experimental Protocols

Biochemical Kinase Assay: ADP-Glo™ Kinase Assay

This protocol outlines a typical procedure for determining the in vitro potency of this compound against Dyrk1B using the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.

Materials:

-

Recombinant Dyrk1B enzyme

-

This compound

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ATP

-

Dyrk1B substrate (e.g., a synthetic peptide)

-

ADP-Glo™ Reagent (Promega)

-

Kinase Detection Reagent (Promega)

-

White, opaque 96- or 384-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

Kinase Reaction Setup:

-

Add kinase buffer, Dyrk1B enzyme, and substrate to the wells of the assay plate.

-

Add the diluted this compound or DMSO (vehicle control) to the respective wells.

-

Initiate the kinase reaction by adding a solution of ATP.

-

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[5][6]

-

ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the ADP concentration. Incubate at room temperature for 30-60 minutes.[5][6]

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.[7]

Cellular Assay: Inhibition of Dyrk1B Autophosphorylation in COS-1 Cells

This protocol describes a method to assess the cellular potency of this compound by measuring the inhibition of Dyrk1B autophosphorylation in an overexpression system.

Materials:

-

COS-1 cells

-

Expression vector for human full-length Dyrk1B with a C-terminal c-Myc tag

-

Transient transfection reagent

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer

-

Antibodies: anti-c-Myc (for capture), anti-phospho-Dyrk1B (specific for an autophosphorylation site), and a horseradish peroxidase (HRP)-conjugated secondary antibody

-

ELISA plate

-

TMB substrate and stop solution

Procedure:

-

Cell Culture and Transfection:

-

Culture COS-1 cells in appropriate media.

-

Transfect the cells with the Dyrk1B-c-Myc expression vector using a suitable transfection reagent.

-

-

Compound Treatment: After a post-transfection period (e.g., 24 hours), treat the cells with a serial dilution of this compound or DMSO for a specified time (e.g., 5 hours).[4]

-

Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer.

-

ELISA:

-

Coat an ELISA plate with an anti-c-Myc antibody to capture the overexpressed Dyrk1B.

-

Add the cell lysates to the wells and incubate to allow the tagged Dyrk1B to bind.

-

Wash the plate to remove unbound proteins.

-

Add the anti-phospho-Dyrk1B antibody and incubate.

-

Wash the plate and add the HRP-conjugated secondary antibody.

-

After another wash, add the TMB substrate and incubate until a color develops.

-

Stop the reaction with a stop solution.

-

-

Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Normalize the data to a control (e.g., total Dyrk1B levels) if necessary. Calculate the percent inhibition of Dyrk1B phosphorylation for each compound concentration and determine the cellular IC50 value.

Signaling Pathways and Mechanisms of Action

Dyrk1B is a node in several critical signaling pathways. This compound, by inhibiting Dyrk1B, can modulate these pathways.

Caption: Dyrk1B Signaling Interactions.

Dyrk1B is negatively regulated by the RAS/RAF/MEK/ERK pathway.[2][8] In turn, Dyrk1B can phosphorylate and promote the degradation of Cyclin D1, leading to cell cycle arrest.[3] It also phosphorylates and inactivates the transcription factor FOXO1.[9] Furthermore, Dyrk1B interacts with and modulates the Hedgehog and mTOR/AKT signaling pathways.[1][2]

Caption: Kinase Inhibitor Characterization Workflow.

The general workflow for characterizing a kinase inhibitor like this compound involves initial biochemical screening to determine potency, followed by cellular assays to confirm on-target activity in a physiological context. Subsequently, selectivity profiling against a broad panel of kinases is crucial to assess off-target effects. Finally, detailed mechanism of action studies elucidate the impact of the inhibitor on downstream signaling pathways.

Conclusion

This compound is a valuable research tool for elucidating the biological functions of Dyrk1B. Its high potency and selectivity make it a promising lead compound for the development of novel therapeutics targeting Dyrk1B-dependent pathologies. This technical guide provides a foundational understanding of this compound's properties and the experimental approaches to further investigate its potential.

References

- 1. oncotarget.com [oncotarget.com]

- 2. Minibrain-related kinase/dual-specificity tyrosine-regulated kinase 1B implication in stem/cancer stem cells biology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. promega.com [promega.com]

- 6. ulab360.com [ulab360.com]

- 7. assayquant.com [assayquant.com]

- 8. mdpi.com [mdpi.com]

- 9. Inhibition of DYRK1B suppresses inflammation in allergic contact dermatitis model and Th1/Th17 immune response - PMC [pmc.ncbi.nlm.nih.gov]

The Role of DYRK1B Kinase in Cell Cycle Regulation: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Dual-specificity tyrosine-phosphorylation-regulated kinase 1B (DYRK1B), also known as Mirk, is a critical regulator of cell cycle progression, differentiation, and survival.[1][2] As a member of the DYRK family of protein kinases, it primarily functions to promote cell cycle exit and maintain a state of quiescence (G0).[3][4] Its dysregulation is implicated in several diseases, including cancer and metabolic disorders, making it a compelling target for therapeutic intervention.[1][5] This document provides a comprehensive overview of DYRK1B's function in cell cycle control, detailing its core mechanisms, key substrates, and interplay with major signaling pathways. It also includes summaries of quantitative data and detailed experimental protocols for researchers studying this kinase.

Core Function: A Guardian of Quiescence

DYRK1B is a pivotal negative regulator of the cell cycle, primarily enforcing the G0/G1 checkpoint.[2][5] Its expression levels are significantly elevated in quiescent (G0-arrested) cells and decrease when cells are stimulated to re-enter the cell cycle.[2][6] The primary function of DYRK1B is to maintain cellular quiescence by counteracting the G0/G1 to S phase transition.[7] This is achieved through the direct phosphorylation and subsequent modulation of key cell cycle regulators.

The principal mechanisms by which DYRK1B induces cell cycle arrest are:

-

Destabilization of Cyclin D1: DYRK1B phosphorylates Cyclin D1, a critical protein for G1 to S phase progression, marking it for proteasomal degradation.[2][3]

-

Stabilization of CDK Inhibitors: The kinase phosphorylates and stabilizes cyclin-dependent kinase (CDK) inhibitors, such as p27Kip1, which block the activity of CDK complexes required for cell cycle progression.[2][3][7]

-

Regulation of the DREAM Complex: DYRK1B can stabilize the DREAM complex, a transcriptional repressor that silences cell cycle-related genes during G0.[7][8]

Due to its role in maintaining quiescence, DYRK1B is a key factor in the chemoresistance of non-dividing cancer cells.[5][7] By forcing cancer cells into a dormant state, DYRK1B protects them from chemotherapeutic agents that target rapidly proliferating cells.[9] Consequently, inhibition of DYRK1B can drive quiescent cancer cells to re-enter the cell cycle, sensitizing them to cytotoxic drugs.[7][9]

Key Substrates and Mechanisms of Action

DYRK1B exerts its control over the cell cycle through the phosphorylation of several key regulatory proteins.

Cyclin D1

Cyclin D1 is essential for progression through the G1 phase. DYRK1B-mediated phosphorylation of Cyclin D1 leads to its nuclear export, ubiquitination, and subsequent degradation by the proteasome.[2][3] There has been some debate regarding the precise phosphorylation site. While early studies suggested Threonine 288 (Thr288)[10], more recent evidence, utilizing the specific inhibitor AZ191, points to Threonine 286 (Thr286) as the primary site, a residue also targeted by GSK3β.[11][12] However, DYRK1B appears to act independently of GSK3β in promoting Cyclin D1 degradation.[11][12]

p27Kip1

p27Kip1 is a CDK inhibitor that binds to and prevents the activation of cyclin-CDK2 and cyclin-CDK4 complexes, thus halting the cell cycle in G1. DYRK1B phosphorylates p27Kip1 at Serine 10 (Ser10).[2][8] This phosphorylation event prevents the cytoplasmic translocation of p27Kip1, thereby stabilizing it and enhancing its ability to enforce G1 arrest.[2]

DREAM Complex

The DREAM (dimerization partner, RB-like, E2F, and MuvB) complex is a master regulator of gene expression in quiescent cells. DYRK1A and DYRK1B kinases activate the DREAM complex by phosphorylating the LIN52 subunit at Serine 28 (Ser28).[5][8] This action represses the expression of genes necessary for mitosis, thus reinforcing the G0 state.[8]

Interaction with Major Signaling Pathways

DYRK1B function is intricately linked with other major signaling cascades that control cell proliferation and survival.

MAPK/ERK Pathway

There is an antagonistic relationship between DYRK1B and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[13][14] Mitogenic signals acting through the RAS/RAF/MEK/ERK pathway lead to the downregulation of DYRK1B, promoting cell cycle entry.[5][13] Conversely, knockdown of DYRK1B can lead to the upregulation and activation of the c-Raf-MEK-ERK1/2 pathway.[14][15] Furthermore, ERK2 can directly phosphorylate DYRK1B at Serine 421, a site that contributes positively to DYRK1B's own kinase activity, revealing a complex feedback loop.[16][17]

PI3K/AKT/mTOR Pathway

DYRK1B expression is upregulated upon inhibition of mTOR, suggesting a negative regulatory link.[13] However, in some contexts, DYRK1B can also promote non-canonical Hedgehog signaling by activating the PI3K/mTOR/AKT pathway, which in turn stabilizes the GLI1 transcription factor.[2][18] This dual role highlights the context-dependent nature of DYRK1B's interactions.

GSK3β Signaling

DYRK1B and Glycogen Synthase Kinase 3 Beta (GSK3β) can act in concert to regulate Cyclin D1 stability.[2] DYRK1B can phosphorylate and inactivate GSK3β, which leads to the stabilization of Cyclin D1.[1] However, other studies show both kinases can phosphorylate Cyclin D1 at adjacent sites (Thr286 for GSK3β and Thr288 or Thr286 for DYRK1B) to promote its degradation.[2][10] The development of specific inhibitors has helped demonstrate that DYRK1B can promote Cyclin D1 degradation independently of GSK3β.[11][12]

Quantitative Data Summary

Table 1: Known DYRK1B Substrates in Cell Cycle Regulation

| Substrate | Phosphorylation Site | Functional Outcome | References |

| Cyclin D1 | Thr286 (predominantly), Thr288 | Marked for ubiquitination and proteasomal degradation, leading to G1 arrest. | [3][10][12][19] |

| p27Kip1 | Ser10 | Stabilization by preventing cytoplasmic translocation, reinforcing G1 arrest. | [2][8][19] |

| LIN52 (DREAM Complex) | Ser28 | Promotes DREAM complex assembly and repression of cell cycle genes. | [5][8] |

| c-Jun / c-Myc | Not specified | Phosphorylation induces ubiquitination-mediated degradation (Function attributed to DYRK2, but DYRK family members share substrates). | [3] |

| Histone Deacetylase 5 (HDAC5) | Not specified | Phosphorylation and inactivation, promoting myogenesis. | [2][20] |

Table 2: Autophosphorylation and Regulatory Phosphorylation Sites of DYRK1B

| Phosphorylation Site | Type | Regulating Kinase | Functional Outcome | References |

| Tyr273 | cis-Autophosphorylation | DYRK1B | Essential for kinase activation during translation. | [16][17] |

| Ser421 | trans-Autophosphorylation / Substrate phosphorylation | DYRK1B / ERK2 | Contributes to full DYRK1B kinase activity. | [16][17] |

Table 3: IC50 Values of Select Kinase Inhibitors Against DYRK1B

| Inhibitor | IC50 (nM) | Assay Type | Notes | References |

| Staurosporine | 2.0 | Radiometric HotSpot™ | Broad-spectrum kinase inhibitor. | [21] |

| Staurosporine | 16 | 33PanQinase™ | Broad-spectrum kinase inhibitor. | [22] |

| GW 5074 | 470 | Radiometric HotSpot™ | [21] | |

| AZ191 | Not specified | N/A | A potent and selective ATP-competitive inhibitor used to functionally probe DYRK1B activity. | [9][12] |

Experimental Protocols

Protocol 1: In Vitro DYRK1B Kinase Assay (Luminescence-Based)

This protocol is adapted from commercially available kits designed to measure DYRK1B kinase activity.[23][24]

Principle: The assay measures the amount of ATP remaining after a kinase reaction. A luminescent signal is generated that is inversely correlated with kinase activity.

Materials:

-

Recombinant human DYRK1B enzyme

-

Kinase substrate (e.g., DYRK-tide synthetic peptide)

-

Kinase Assay Buffer (5x)

-

ATP solution (500 µM)

-

Kinase-Glo® MAX Luminescence Reagent

-

White, opaque 96-well microplate

-

Dithiothreitol (DTT), 1M (optional)

Procedure:

-

Thaw all reagents on ice.

-

Prepare 1x Kinase Assay Buffer by diluting the 5x stock with deionized water. Add DTT to a final concentration of 1 mM if desired.

-

Prepare the Master Mix for 100 reactions: 600 µl 5x Kinase Assay Buffer, 100 µl 500 µM ATP, 100 µl 10 mg/ml DYRK-tide substrate, 2200 µl deionized water.

-

To test an inhibitor, add 5 µl of the inhibitor solution to a well. For a positive control, add 5 µl of inhibitor buffer (e.g., 1% DMSO).

-

Add 20 µl of the Master Mix to all wells.

-

To initiate the reaction, add 25 µl of diluted DYRK1B enzyme to each well. For a "Blank" control, add 25 µl of 1x Kinase Assay Buffer instead of the enzyme.

-

Incubate the plate at 30°C for 45 minutes.

-

After incubation, add 50 µl of Kinase-Glo® MAX reagent to each well.

-

Incubate at room temperature for 15 minutes to stabilize the luminescent signal.

-

Read the luminescence on a microplate reader.

-

Data Analysis: Subtract the "Blank" reading from all other measurements. Kinase inhibition is calculated relative to the positive control (no inhibitor).

Protocol 2: Analysis of Cell Cycle Profile by Flow Cytometry

This protocol describes a general method for analyzing cell cycle distribution following DYRK1B modulation.[25]

Principle: Cells are stained with a fluorescent dye (Propidium Iodide, PI) that intercalates with DNA. The fluorescence intensity is directly proportional to the DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.

Materials:

-

Cultured cells (e.g., PANC-1, A549)

-

DYRK1B inhibitor or siRNA constructs

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and grow to desired confluency.

-

Treat cells with the DYRK1B inhibitor or transfect with DYRK1B siRNA for the desired duration (e.g., 24-72 hours). Include appropriate controls.

-

Harvest cells by trypsinization, collect them in a tube, and centrifuge at 500 x g for 5 minutes.

-

Wash the cell pellet once with cold PBS.

-

Fix the cells by resuspending the pellet in 1 ml of ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours (or up to several weeks).

-

Centrifuge the fixed cells to remove the ethanol.

-

Wash the cells once with cold PBS.

-

Resuspend the cell pellet in 500 µl of PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

-

Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Protocol 3: siRNA-mediated Knockdown of DYRK1B

This protocol outlines a general procedure for reducing DYRK1B expression using small interfering RNA (siRNA).[14]

Principle: A specific siRNA molecule is introduced into cells, where it targets the DYRK1B mRNA for degradation, leading to a transient reduction in DYRK1B protein expression.

Materials:

-

DYRK1B-specific siRNA duplexes

-

Non-targeting (scrambled) control siRNA

-

Lipofectamine® RNAiMAX or similar transfection reagent

-

Opti-MEM® I Reduced Serum Medium

-

Cultured cells

-

6-well plates

Procedure:

-

One day before transfection, seed cells in 6-well plates with antibiotic-free medium so they are 30-50% confluent at the time of transfection.

-

For each well, dilute 20-30 pmol of siRNA (DYRK1B-targeting or control) into 100 µl of Opti-MEM®.

-

In a separate tube, dilute 5 µl of Lipofectamine® RNAiMAX into 100 µl of Opti-MEM®. Incubate for 5 minutes at room temperature.

-

Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate for 20 minutes at room temperature to allow complex formation.

-

Add the 200 µl siRNA-lipid complex dropwise to the cells in the 6-well plate.

-

Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.

-

After incubation, harvest the cells for downstream analysis (e.g., Western blot to confirm knockdown, cell cycle analysis, or proliferation assays).

Signaling Pathways and Workflow Visualizations

Caption: DYRK1B promotes G0/G1 arrest by phosphorylating and destabilizing Cyclin D1 and stabilizing p27Kip1.

References

- 1. What are DYRK1B inhibitors and how do they work? [synapse.patsnap.com]

- 2. Minibrain-related kinase/dual-specificity tyrosine-regulated kinase 1B implication in stem/cancer stem cells biology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Emerging role of DYRK family protein kinases as regulators of protein stability in cell cycle control - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Differential regulation of expression of the protein kinases DYRK1A and DYRK1B in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mirk/Dyrk1B Kinase Inhibitors in Targeted Cancer Therapy [mdpi.com]

- 6. The Kinase Mirk/dyrk1B: A Possible Therapeutic Target in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A wake-up call to quiescent cancer cells - potential use of DYRK1B inhibitors in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Mirk/dyrk1B kinase destabilizes cyclin D1 by phosphorylation at threonine 288 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. gtr.ukri.org [gtr.ukri.org]

- 12. portlandpress.com [portlandpress.com]

- 13. The DYRK Family of Kinases in Cancer: Molecular Functions and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mirk/Dyrk1B mediates G0/G1 to S phase cell cycle progression and cell survival involving MAPK/ERK signaling in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mirk/Dyrk1B mediates G0/G1 to S phase cell cycle progression and cell survival involving MAPK/ERK signaling in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Identification of DYRK1B as a substrate of ERK1/2 and characterisation of the kinase activity of DYRK1B mutants from cancer and metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. oncotarget.com [oncotarget.com]

- 19. Gene - DYRK1B [maayanlab.cloud]

- 20. Gene Set - DYRK1B [maayanlab.cloud]

- 21. reactionbiology.com [reactionbiology.com]

- 22. reactionbiology.com [reactionbiology.com]

- 23. bpsbioscience.com [bpsbioscience.com]

- 24. bpsbioscience.com [bpsbioscience.com]

- 25. researchgate.net [researchgate.net]

AZ-Dyrk1B-33: A Technical Guide to its Impact on Cellular Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ-Dyrk1B-33 is a potent and selective, ATP-competitive inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase 1B (DYRK1B)[1][2]. DYRK1B is a crucial regulator of cellular processes, including cell cycle progression, differentiation, and survival[3]. Its dysregulation has been implicated in various diseases, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the quantitative effects of this compound, detailed experimental protocols for its characterization, and a visual representation of its impact on key cellular signaling pathways.

Quantitative Data

The inhibitory activity of this compound has been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro and Cellular Activity of this compound

| Parameter | Value | Assay System | Reference |

| IC50 (In Vitro) | 7 nM | DYRK1B kinase assay | [1][2][4] |

| IC50 (Cellular) | 194 nM | Inhibition of DYRK1B phosphorylation in COS-1 cells | [1][2][4] |

| IC50 (Cellular) | 0.192 µM | Inhibition of Dyrk pS421 phosphorylation in cells | [4] |

Table 2: Kinase Selectivity Profile of this compound

| Kinase Panel | Concentration Tested | Inhibition | Reference |

| 124 kinases | 1 µM | No kinase was inhibited above 50% | [1][2][3] |

Experimental Protocols

DYRK1B Kinase Inhibition Assay (In Vitro)

This protocol outlines a typical biochemical assay to determine the in vitro potency of this compound against DYRK1B.

Materials:

-

Recombinant human DYRK1B enzyme

-

Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 0.1% β-mercaptoethanol)

-

Peptide substrate (e.g., RRRFRPASPLRGPPK at 20 µM)

-

ATP (10 µM)

-

[γ-³³P]-ATP

-

This compound (or other test compounds)

-

Phosphocellulose paper

-

1% Phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing kinase assay buffer, the peptide substrate, and the recombinant DYRK1B enzyme.

-

Add this compound at various concentrations to the reaction mixture.

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]-ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with 1% phosphoric acid to remove unincorporated [γ-³³P]-ATP.

-

Measure the amount of incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis of Phospho-FOXO1

This protocol describes the detection of phosphorylated FOXO1 in cells treated with this compound to assess the inhibitor's cellular activity.

Materials:

-

Cell line of interest (e.g., human naïve CD4+ T cells)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-human pFOXO1Ser329 (e.g., Invitrogen, PA5-38275)

-

Mouse anti-human FOXO1 (e.g., Cell Signaling Technology, 1452T)

-

Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

-

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells to the desired confluency.

-

Treat the cells with various concentrations of this compound for the desired time.

-

Lyse the cells with ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-FOXO1 (Ser329) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Develop the blot using a chemiluminescent substrate and capture the image using an imaging system.

-

Strip the membrane and re-probe with antibodies against total FOXO1 and a loading control to normalize the data.

Signaling Pathway Analysis

This compound has been shown to modulate several critical cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the key interactions and the inhibitory effect of this compound.

mTOR/AKT and Hedgehog Signaling

DYRK1B has a complex and dual role in Hedgehog (Hh) signaling. It can block the canonical, SMO-dependent pathway while promoting the non-canonical pathway through activation of mTOR/AKT signaling, which in turn stabilizes the GLI transcription factors.

Caption: this compound inhibits DYRK1B, impacting both canonical and non-canonical Hedgehog signaling.

FOXO1-Mediated T-Cell Differentiation

DYRK1B can phosphorylate the transcription factor FOXO1 at Ser329, leading to its cytoplasmic retention and inhibition of its transcriptional activity. This plays a role in regulating the differentiation of naïve CD4+ T cells into different subtypes.

Caption: this compound inhibits DYRK1B, promoting FOXO1 nuclear translocation and altering T-cell fate.

Experimental Workflow: RNA-Sequencing Analysis

To understand the global transcriptomic changes induced by this compound, an RNA-sequencing experiment can be performed.

Caption: A typical workflow for analyzing gene expression changes upon this compound treatment.

Conclusion

This compound is a valuable research tool for elucidating the complex roles of DYRK1B in cellular signaling. Its high potency and selectivity make it suitable for a range of in vitro and cellular studies. The experimental protocols and pathway diagrams provided in this guide offer a framework for investigating the multifaceted effects of this inhibitor. Further research into the broader impacts of this compound on other signaling cascades, such as the Wnt and STAT pathways, will continue to enhance our understanding of DYRK1B biology and its potential as a therapeutic target.

References

AZ-Dyrk1B-33: A Potent and Selective DYRK1B Inhibitor for Metabolic Disease Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), represent a growing global health crisis. A key area of research focuses on identifying novel therapeutic targets that can modulate the complex signaling networks governing metabolic homeostasis. Dual-specificity tyrosine-phosphorylation-regulated kinase 1B (DYRK1B) has emerged as a promising target due to its integral role in adipogenesis, glucose metabolism, and insulin signaling.[1] This technical guide provides a comprehensive overview of AZ-Dyrk1B-33, a potent and selective inhibitor of DYRK1B, and its applications in metabolic disease research.

This compound is an ATP-competitive inhibitor of DYRK1B with high potency and selectivity, making it a valuable tool for elucidating the physiological and pathophysiological roles of DYRK1B.[2][3][4] This document details the mechanism of action of this compound, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for its use, and visualizes its impact on critical signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound and related DYRK1B inhibitors in metabolic disease research.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Cell Line/System | Reference |

| IC50 (DYRK1B kinase activity) | 7 nM | Biochemical Assay | [3][4] |

| Cellular IC50 (inhibition of DYRK1B phosphorylation) | 192 nM | COS-1 cells | [3] |

| Cellular IC50 (in vitro activity) | 194 nM | Not specified | [4] |

Table 2: In Vivo Efficacy of DYRK1B Inhibitors in a Diabetic Mouse Model

| Compound | Animal Model | Dosage and Administration | Key Findings | Reference |

| This compound | BKS db/db mice | 10 mg/kg, oral administration for 3 weeks | Improved glucose clearance | [2] |

| AZ191 (another potent DYRK1B inhibitor) | db/db mice | Not specified | Improved glucose clearance |

Signaling Pathways and Mechanism of Action

DYRK1B exerts its effects on metabolic processes through the modulation of key signaling pathways. This compound, by inhibiting DYRK1B, provides a means to probe and potentially reverse the pathological consequences of aberrant DYRK1B activity.

DYRK1B-FOXO1 Signaling Pathway

DYRK1B has been shown to phosphorylate the transcription factor FOXO1 at serine 329 (Ser329).[5] This phosphorylation is thought to inhibit the transcriptional activity of FOXO1, which plays a crucial role in regulating gluconeogenesis and adipogenesis.[1][6] By inhibiting DYRK1B, this compound can reduce the phosphorylation of FOXO1, thereby modulating the expression of FOXO1 target genes.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]

- 4. Inhibition of DYRK1B suppresses inflammation in allergic contact dermatitis model and Th1/Th17 immune response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A natural DYRK1A inhibitor as a potential stimulator for β‐cell proliferation in diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Impact of Selective DYRK1B Inhibition on Adipogenesis: A Technical Overview

Abstract

Adipogenesis, the differentiation of preadipocytes into mature adipocytes, is a fundamental biological process with significant implications for metabolic health. Dysregulation of adipogenesis is closely linked to obesity and type 2 diabetes. The dual-specificity tyrosine-phosphorylation-regulated kinase 1B (DYRK1B) has emerged as a key regulator of this process. This technical guide explores the effects of selective DYRK1B inhibition on adipogenesis. Due to the limited availability of published data on AZ-Dyrk1B-33 in the context of adipogenesis, this document will utilize the extensive research conducted on a comparable selective DYRK1B inhibitor, KS-40070 , as a proxy to delineate the molecular mechanisms and cellular outcomes of DYRK1B inhibition in adipocyte differentiation. This guide will provide an in-depth analysis of the signaling pathways involved, present quantitative data from key experiments in structured tables, and offer detailed experimental protocols for researchers in the field.

Introduction

Dual-specificity tyrosine-phosphorylation-regulated kinase 1B (DYRK1B) is a serine/threonine kinase implicated in various cellular processes, including cell differentiation and proliferation.[1] Recent studies have highlighted its significant role in metabolic regulation, particularly in adipocyte differentiation.[2][3] Elevated DYRK1B expression is associated with adipogenesis, suggesting that its inhibition could be a promising therapeutic strategy for metabolic disorders characterized by excess adiposity.[2]

This guide focuses on the effects of a potent and selective DYRK1B inhibitor on the intricate process of adipogenesis. While the specific compound of interest is this compound, a highly selective ATP-competitive inhibitor of DYRK1B with an IC50 of 7 nM, the available scientific literature extensively details the anti-adipogenic effects of another selective DYRK1B inhibitor, KS-40070 (N-(4-(3-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-5-yl)phenyl)acetamide), which has an IC50 of 18 nM for DYRK1B.[4][5] Given the functional similarity of these compounds as selective DYRK1B inhibitors, the data and mechanisms elucidated for KS-40070 will be presented herein as a representative model for understanding the impact of this class of inhibitors on adipogenesis.

The Role of DYRK1B in Adipogenesis

DYRK1B expression is observed to increase during the differentiation of preadipocytes into mature adipocytes.[2] This upregulation suggests a functional role for DYRK1B in promoting the adipogenic program. Inhibition of DYRK1B has been shown to suppress the differentiation of preadipocytes, leading to a reduction in lipid accumulation and the expression of key adipogenic markers.[3]

Quantitative Effects of DYRK1B Inhibition on Adipogenesis

The anti-adipogenic effects of the selective DYRK1B inhibitor KS-40070 have been quantified in various in vitro models, primarily using the 3T3-L1 preadipocyte cell line. The key findings are summarized in the tables below.

Table 1: Effect of KS-40070 on Lipid Accumulation

| Cell Line | Treatment | Concentration (µM) | Method | Result | Reference |

| 3T3-L1 | KS-40070 | 1 | BODIPY Staining | Significant decrease in lipid droplets | [6] |

| 3T3-L1 | KS-40070 | 5 | BODIPY Staining | Dose-dependent, marked decrease in lipid droplets | [6] |

| ADMSCs (3D culture) | KS-40070 | 1 | Lipid Staining | Noticeable reduction in lipid accumulation | [6] |

| ADMSCs (3D culture) | KS-40070 | 5 | Lipid Staining | Strong inhibition of lipid accumulation | [6] |

Table 2: Effect of KS-40070 on Adipogenic Marker Protein Expression

| Cell Line | Treatment | Concentration (µM) | Protein Target | Method | Result (Relative to Differentiated Control) | Reference |

| 3T3-L1 | KS-40070 | 1 | PPARγ | Western Blot | Decreased expression | [3] |

| 3T3-L1 | KS-40070 | 5 | PPARγ | Western Blot | Significant decrease in expression | [3] |

| 3T3-L1 | KS-40070 | 1 | C/EBPα | Western Blot | Decreased expression | [3] |

| 3T3-L1 | KS-40070 | 5 | C/EBPα | Western Blot | Significant decrease in expression | [3] |

| 3T3-L1 | KS-40070 | 5 | Phospho-Akt | Western Blot | Reduced expression | [3] |

| 3T3-L1 | KS-40070 | 5 | GSK3β | Western Blot | Decreased expression | [3] |

Signaling Pathways Modulated by DYRK1B Inhibition

Inhibition of DYRK1B with KS-40070 has been shown to modulate key signaling pathways that govern adipogenesis. The primary mechanism involves the regulation of the Akt-FOXO1A and GSK3β signaling axes.[3]

The Akt-FOXO1A Signaling Pathway

The transcription factor Forkhead Box O1 (FOXO1) is a negative regulator of adipogenesis.[1] Its activity is controlled by phosphorylation mediated by Akt (Protein Kinase B). Upon phosphorylation by Akt, FOXO1 is excluded from the nucleus, thereby relieving its repression of pro-adipogenic genes like PPARγ.[1] DYRK1B inhibition by KS-40070 leads to a decrease in Akt phosphorylation.[3] This reduction in active Akt results in less phosphorylation of FOXO1, leading to its nuclear retention and subsequent suppression of adipogenic gene expression.

Caption: DYRK1B Inhibition and the Akt-FOXO1A Pathway.

The GSK3β Signaling Pathway

Glycogen synthase kinase 3 beta (GSK3β) is another key regulator of adipogenesis. Its activity is inhibitory to the adipogenic process. Akt can phosphorylate and inactivate GSK3β. The observed decrease in GSK3β expression upon treatment with KS-40070 suggests a complex regulatory loop, as reduced GSK3β would typically promote adipogenesis.[3] However, the dominant effect of FOXO1A activation appears to override this, leading to a net anti-adipogenic outcome.

Caption: General Experimental Workflow for Studying Adipogenesis.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the context of studying the effects of DYRK1B inhibition on adipogenesis.

3T3-L1 Cell Culture and Adipogenic Differentiation

-

Cell Culture: 3T3-L1 preadipocytes are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Induction of Differentiation: Two days post-confluence, differentiation is induced by treating the cells with a differentiation medium (DMEM with 10% FBS) containing a cocktail of 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin (DMI).

-

Maintenance: After 48 hours, the medium is replaced with a maintenance medium (DMEM with 10% FBS and 10 µg/mL insulin), which is then refreshed every two days until the cells are harvested for analysis (typically on day 8).

-

Inhibitor Treatment: The DYRK1B inhibitor (e.g., this compound or KS-40070) or a vehicle control (e.g., DMSO) is added to the differentiation and maintenance media at the desired concentrations.

Oil Red O Staining for Lipid Accumulation

-

Fixation: Differentiated 3T3-L1 cells in a culture plate are washed with phosphate-buffered saline (PBS) and then fixed with 10% formalin for at least 1 hour.

-

Washing: The fixed cells are washed twice with distilled water (ddH2O).

-

Isopropanol Wash: Cells are washed with 60% isopropanol for 5 minutes and then allowed to air dry completely.

-

Staining: 1 ml of Oil Red O working solution is added to each well and incubated at room temperature for 10 minutes.

-

Final Washes: The Oil Red O solution is removed, and the cells are washed four times with ddH2O.

-

Imaging: The stained lipid droplets (red) can be visualized and imaged using a microscope.

-

Quantification (Optional): The Oil Red O stain is eluted by adding 100% isopropanol and incubating for 10 minutes with gentle shaking. The absorbance of the eluate is measured at 500 nm.

RNA Isolation and Quantitative Real-Time PCR (qPCR)

-

RNA Extraction: Total RNA is extracted from the differentiated 3T3-L1 cells using a suitable RNA isolation kit according to the manufacturer's instructions.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit.

-

qPCR: qPCR is performed using a real-time PCR system with SYBR Green master mix and specific primers for adipogenic marker genes (e.g., Pparg, Cebpa, Fabp4) and a housekeeping gene for normalization (e.g., Gapdh or Actb).

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.

Protein Extraction and Western Blotting

-

Protein Extraction: Differentiated 3T3-L1 cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., PPARγ, C/EBPα, p-Akt, Akt, GSK3β, and a loading control like β-actin).

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: The intensity of the protein bands is quantified using densitometry software.

Conclusion

The inhibition of DYRK1B presents a compelling strategy for modulating adipogenesis. As demonstrated through studies with the selective inhibitor KS-40070, targeting DYRK1B effectively suppresses preadipocyte differentiation, leading to reduced lipid accumulation and decreased expression of critical adipogenic transcription factors. The mechanism of action appears to be centered on the modulation of the Akt-FOXO1A signaling pathway. While direct evidence for the effects of this compound on adipogenesis is still forthcoming, the data from functionally similar inhibitors strongly suggest its potential as a valuable research tool and a promising therapeutic candidate for metabolic diseases. The experimental protocols detailed in this guide provide a robust framework for further investigation into the role of DYRK1B and its inhibitors in the complex process of adipogenesis.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Discovery of a selective dual-specificity tyrosine phosphorylation-regulated kinase 1B inhibitor with anti-adipogenic and anti-diabetic activities [frontiersin.org]

- 5. N-{3-[2,4-dihydroxy-5-(propan-2-yl)phenyl]-4-(4-methoxyphenyl)-1H-pyrazol-5-yl}acetamide | C21H23N3O4 | CID 138376562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Role of DYRK1B in Neurodegenerative Disorders: A Technical Whitepaper

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The Dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) family, particularly its Class I members DYRK1A and DYRK1B, are gaining significant attention for their roles in a multitude of cellular processes, including cell cycle regulation, differentiation, and survival. While the overexpression of DYRK1A, located on chromosome 21, is well-documented as a key contributor to the neuropathology of Down syndrome and Alzheimer's disease, the specific role of its close homolog, DYRK1B, in neurodegenerative disorders is an emerging area of investigation. This technical guide provides a comprehensive overview of the current understanding of DYRK1B's function in the central nervous system and its putative involvement in neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's. We consolidate quantitative data on kinase activity, present detailed experimental protocols for its study, and provide visual diagrams of key signaling pathways to facilitate further research and therapeutic development.

Introduction to DYRK1B

The DYRK family of protein kinases belongs to the CMGC group (containing CDK, MAPK, GSK3, and CLK families) and is characterized by a dual-specificity autophosphorylation on a tyrosine residue within the activation loop, which is essential for its subsequent serine/threonine kinase activity towards other substrates.[1][2] The family is divided into Class I (DYRK1A, DYRK1B) and Class II (DYRK2, DYRK3, DYRK4).[1][2][3]

DYRK1B, also known as Minibrain-related kinase (Mirk), is a multifunctional kinase implicated in critical cellular decisions.[4] It plays a pivotal role in promoting cell cycle exit into a quiescent state (G0) by phosphorylating and destabilizing Cyclin D1 and stabilizing the CDK inhibitor p27Kip1.[4][5] Its function is crucial for the differentiation of various cell types, including myoblasts and neuronal precursors.[5][6] While much of the neurodegenerative research has focused on DYRK1A, the high degree of homology in the kinase domain between DYRK1A and DYRK1B, and the fact that many small molecule inhibitors target both, necessitates a closer examination of DYRK1B's specific contributions to neuronal health and disease.[7][8]

DYRK1B Signaling Pathways in Neurobiology

DYRK1B's activity is integrated into several major signaling networks that are crucial for neuronal function. Its expression and activity are regulated by upstream signals, and it, in turn, phosphorylates a variety of downstream targets to control cell fate.

2.1. Regulation of DYRK1B Activity

DYRK1B expression is influenced by mitogenic signals. The RAS/RAF/MEK/ERK signaling pathway, often activated by growth factors, typically down-regulates DYRK1B expression.[3][5] Conversely, inhibition of the MEK1-ERK pathway can lead to an increase in DYRK1B levels.[5] Recent evidence also shows that ERK2 can directly phosphorylate DYRK1B, adding another layer of regulatory complexity.[9] Furthermore, DYRK1B is a key mediator between Hedgehog (Hh) signaling and the mTOR/AKT pathway. Hh signaling can induce DYRK1B expression, which then activates mTOR/AKT signaling.[10]

2.2. DYRK1B in Neuronal Differentiation and Survival

Overexpression of DYRK1B in neuroblastoma cells promotes exit from the cell cycle and encourages neuronal differentiation, a process marked by the degradation of Cyclin D1.[5] A potential role in neuronal survival and apoptosis has also been identified through DYRK1's interaction with Huntingtin-interacting protein 1 (Hip-1), a proapoptotic mediator implicated in Huntington's disease.[11] Phosphorylation of Hip-1 by Dyrk1 appears to block its pro-apoptotic function.[11]

Implication of DYRK1B in Neurodegenerative Disorders

Direct evidence for DYRK1B's role in neurodegeneration is still developing and is often intertwined with studies on DYRK1A. However, its known functions and interactions with disease-relevant proteins provide a strong basis for its involvement.

3.1. Alzheimer's Disease (AD)

The pathology of AD is characterized by amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. DYRK1A is a well-established kinase that phosphorylates both Amyloid Precursor Protein (APP) and tau.[12][13][14][15]

-

APP Phosphorylation: DYRK1A phosphorylates APP at Threonine 668, which can promote the amyloidogenic processing of APP, leading to increased Aβ production.[15]

-

Tau Phosphorylation: DYRK1A phosphorylates tau at several sites, "priming" it for subsequent phosphorylation by GSK-3β, a key step in the formation of NFTs.[15][16]

Given that many pharmacological inhibitors used in preclinical AD models inhibit both DYRK1A and DYRK1B, it is plausible that DYRK1B also contributes to these pathogenic phosphorylation events.[7][12] Chronic administration of a DYRK1A/1B inhibitor in the 3xTg-AD mouse model was shown to reverse cognitive deficits by reducing both Aβ and tau pathology.[12][13][14]

3.2. Parkinson's Disease (PD)

Neuroinflammation and the aggregation of α-synuclein are hallmarks of PD.[17] Genome-wide association studies have identified DYRK1A as a potential risk factor for PD.[17] DYRK1A can phosphorylate α-synuclein, which may contribute to its aggregation and neurotoxicity.[15][18] It also phosphorylates Parkin, inhibiting its neuroprotective E3 ubiquitin ligase activity, and SEPT4, which is found in Lewy bodies and can lead to α-synuclein aggregation.[19] Furthermore, DYRK1A inhibitors have been shown to reduce neuroinflammation by suppressing microglial activation.[17] As a key regulator of inflammatory signaling pathways, and given its homology to DYRK1A, DYRK1B is a strong candidate for involvement in PD pathogenesis.[17]

3.3. Huntington's Disease (HD)

HD is caused by a mutation in the huntingtin gene, leading to neuronal death. The protein kinase DYRK1 has been shown to interact with and phosphorylate Huntingtin-interacting protein 1 (Hip-1).[11] This phosphorylation appears to be protective, blocking the pro-apoptotic activity of Hip-1. In response to apoptotic stimuli, Hip-1 dissociates from DYRK1 and binds to caspase-3, leading to cell death.[11] Therefore, dysregulation of DYRK1B activity could potentially impact neuronal survival in the context of HD by modulating this pathway.

Quantitative Data Summary

The development of pharmacological inhibitors has been crucial for studying DYRK kinase function. The following tables summarize key quantitative data from preclinical studies.

Table 1: Inhibitor Activity (IC₅₀) Against DYRK Kinases

| Inhibitor | DYRK1A IC₅₀ (nM) | DYRK1B IC₅₀ (nM) | Other Kinases Inhibited (>50% at 10µM) | Reference |

|---|---|---|---|---|

| Dyrk1-inh | 124 | 129 | GSK3β, CDK5 (modest effect) | [7][12] |

| AZ191 | - | < 30 | Highly selective for DYRK1B | [9] |

| Staurosporine | - | 2.0 | Broad-spectrum kinase inhibitor | [20] |

| Ro 31-8220 | - | 470 | - |[20] |

Table 2: Effects of DYRK1A/1B Inhibition in 3xTg-AD Mouse Model

| Parameter | Vehicle Control | Dyrk1-inh Treatment | % Change | P-value | Reference |

|---|---|---|---|---|---|

| Aβ Plaque Load (Hippocampus) | Increased | Markedly Reduced | Significant Reduction | P = 0.0218 | [12] |

| pAPP (Thr668) Levels | Baseline | Significantly Reduced | - | P = 0.0480 | [7][12] |

| Insoluble Tau Phosphorylation | Increased | Reduced | Significant Reduction | - | [12][13][14] |

| Cognitive Deficits | Present | Reversed | Improvement | - |[12][13][14] |

Experimental Protocols

Detailed methodologies are essential for the reproducible study of DYRK1B. Below are representative protocols for in vitro kinase assays and in vivo inhibitor studies.

5.1. In Vitro DYRK1B Kinase Activity Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available kits and published methodologies to measure the kinase activity of DYRK1B by quantifying the amount of ADP produced in the phosphorylation reaction.[21][22]

Materials:

-

Recombinant human DYRK1B enzyme

-

5x Kinase Assay Buffer (e.g., 200 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 5 mM DTT)

-

Substrate: Dyrktide (RRRFRPASPLRGPPK)

-

ATP (10 mM stock)

-

Test Inhibitor (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well plates

Procedure:

-

Prepare 1x Kinase Assay Buffer: Dilute the 5x stock with ultrapure water.

-

Prepare Master Mix: For each reaction, prepare a master mix containing 1x Kinase Assay Buffer, ATP (final concentration ~15 µM), and Dyrktide substrate (final concentration ~7 µM).

-

Inhibitor Dilution: Prepare serial dilutions of the test inhibitor in 1x Kinase Assay Buffer with a constant final DMSO concentration (e.g., 1%). Include a "vehicle control" with only DMSO.

-

Plate Setup:

-

Add 5 µL of diluted inhibitor or vehicle to appropriate wells.

-

Add 10 µL of the Master Mix to all wells.

-

Add 5 µL of 1x Kinase Assay Buffer to "Blank" (no enzyme) wells.

-

-

Initiate Reaction: Thaw DYRK1B enzyme on ice. Dilute to the desired concentration (e.g., 1-2 ng/µL) in 1x Kinase Assay Buffer. Add 10 µL of diluted enzyme to all wells except the "Blank" wells.

-

Incubation: Incubate the plate at 30°C for 45-60 minutes.

-

Stop Reaction & Deplete ATP: Add 25 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40-60 minutes. This terminates the kinase reaction and depletes the remaining ATP.

-

ADP to ATP Conversion: Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and contains luciferase/luciferin to measure the newly synthesized ATP.

-

Signal Detection: Incubate at room temperature for 30-60 minutes. Measure luminescence using a plate reader.

-

Data Analysis: Subtract the "Blank" reading from all other wells. Calculate the percent inhibition relative to the vehicle control and determine the IC₅₀ value.

5.2. In Vivo Study of DYRK1 Inhibitor in an AD Mouse Model

This protocol outlines a typical preclinical study to evaluate the therapeutic potential of a DYRK1 inhibitor, based on published research.[7][12][13][14]

Model: 3xTg-AD mice (a widely used model exhibiting both Aβ and tau pathology). Age-matched non-transgenic (NonTg) mice are used as controls. Inhibitor: A brain-permeable DYRK1A/1B inhibitor.

Procedure:

-

Animal Groups: Divide animals into four groups: NonTg + Vehicle, NonTg + Inhibitor, 3xTg-AD + Vehicle, 3xTg-AD + Inhibitor.

-

Dosing: At an advanced pathological stage (e.g., 10 months of age), administer the inhibitor or vehicle daily for 8 weeks via an appropriate route (e.g., oral gavage, intraperitoneal injection).

-

Behavioral Testing (Weeks 6-8):

-

Open Field Test: To assess general locomotor activity and anxiety levels.

-

Novel Object Recognition: To evaluate learning and memory.

-

Morris Water Maze: To assess spatial learning and memory.

-

-

Euthanasia and Tissue Collection: At the end of the 8-week treatment, euthanize the mice and perfuse with saline. Harvest the brains. One hemisphere can be fixed for immunohistochemistry, and the other can be dissected and snap-frozen for biochemical analysis.

-

Biochemical Analysis:

-

Western Blotting: Prepare brain lysates to quantify levels of total and phosphorylated APP, total and phosphorylated tau, Aβ levels (e.g., using ELISA on soluble and insoluble fractions), and DYRK1B itself.

-

Kinase Activity Assay: Measure DYRK1B activity in brain lysates to confirm target engagement.

-

-

Immunohistochemistry:

-

Stain fixed brain sections (e.g., hippocampus and cortex) with antibodies against Aβ (e.g., Aβ42-specific) and phosphorylated tau (e.g., AT8, CP13) to visualize and quantify plaque and tangle load.

-

-

Data Analysis: Use appropriate statistical tests (e.g., ANOVA) to compare the outcomes between the four groups, assessing the inhibitor's ability to rescue pathological and behavioral phenotypes.

Conclusion and Future Directions

While DYRK1B is a kinase of significant interest, its specific role in neurodegenerative disorders remains less defined than that of its homolog, DYRK1A. Current evidence, largely derived from studies using dual DYRK1A/1B inhibitors, strongly suggests that inhibiting this kinase family is a viable therapeutic strategy, particularly for Alzheimer's disease, by simultaneously targeting both amyloid and tau pathologies.[12][13][14] The potential involvement of DYRK1B in Parkinson's and Huntington's diseases through its interaction with α-synuclein and apoptotic pathways, respectively, warrants further investigation.[11][17]

Future research should focus on:

-

Developing Highly Selective DYRK1B Inhibitors: Creating chemical probes that can distinguish between DYRK1A and DYRK1B is critical to dissecting their individual contributions to neurodegeneration.

-

Identifying Novel DYRK1B Substrates: Unbiased proteomic approaches are needed to identify the specific downstream targets of DYRK1B in different neuronal cell types.

-

Conditional Knockout Models: Generating brain-specific or cell-type-specific DYRK1B knockout mice will be invaluable for clarifying its physiological function in the adult central nervous system and its role in disease models.

By addressing these key areas, the scientific community can fully elucidate the role of DYRK1B in neurodegenerative disorders and unlock its potential as a novel therapeutic target.

References

- 1. Selective DYRK1A Inhibitor for the Treatment of Neurodegenerative Diseases: Alzheimer, Parkinson, Huntington, and Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Mirk/Dyrk1B Kinase Inhibitors in Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gene - DYRK1B [maayanlab.cloud]

- 5. Minibrain-related kinase/dual-specificity tyrosine-regulated kinase 1B implication in stem/cancer stem cells biology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

- 9. Identification of DYRK1B as a substrate of ERK1/2 and characterisation of the kinase activity of DYRK1B mutants from cancer and metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DYRK1B blocks canonical and promotes non-canonical Hedgehog signaling through activation of the mTOR/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regulation of the proapoptotic activity of huntingtin interacting protein 1 by Dyrk1 and caspase-3 in hippocampal neuroprogenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dyrk1 inhibition improves Alzheimer's disease‐like pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dyrk1 inhibition improves Alzheimer's disease-like pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. experts.arizona.edu [experts.arizona.edu]

- 15. The role of DYRK1A in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Constitutive Dyrk1A is abnormally expressed in Alzheimer disease, Down syndrome, Pick disease, and related transgenic models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Association of DYRK1A polymorphisms with sporadic Parkinson's disease in Chinese Han population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. reactionbiology.com [reactionbiology.com]

- 21. bpsbioscience.com [bpsbioscience.com]

- 22. Novel Efficient Multistage Lead Optimization Pipeline Experimentally Validated for DYRK1B Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Selectivity of AZ-Dyrk1B-33: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of AZ-Dyrk1B-33, a potent and selective inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase 1B (DYRK1B). The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows to offer a comprehensive resource for researchers in oncology, metabolic diseases, and related fields.

Executive Summary

This compound is an ATP-competitive inhibitor of DYRK1B with high potency and exceptional selectivity. It demonstrates a significant window between its biochemical potency and its cellular activity, effectively inhibiting DYRK1B-mediated phosphorylation in cellular contexts. Kinome-wide screening has confirmed its specificity, with minimal off-target activity against a broad panel of kinases. This high selectivity makes this compound a valuable tool for elucidating the physiological and pathological roles of DYRK1B and a promising candidate for further therapeutic development.

Quantitative Selectivity Profile

The inhibitory activity of this compound has been quantified through both biochemical and cellular assays, revealing its high potency against its primary target, DYRK1B.

Table 2.1: In-Vitro Biochemical Potency

This table summarizes the direct inhibitory activity of this compound against the DYRK1B enzyme.

| Target | Assay Type | IC50 (nM) | Reference |

| DYRK1B | Biochemical Kinase Assay | 7 | [1][2][3][4] |

Table 2.2: Cellular Activity

This table outlines the potency of this compound in a cellular environment, measuring the inhibition of DYRK1B autophosphorylation.

| Cellular Target | Cell Line | Assay Type | IC50 (µM) | Reference |

| DYRK1B pS421 Autophosphorylation | COS-1 | ELISA | 0.192 - 0.194 | [2] |

Table 2.3: Kinome-Wide Selectivity

This compound was profiled against a wide panel of kinases to determine its selectivity. The compound exhibits a highly selective profile.

| Kinase Panel Size | This compound Concentration | Results | Reference |

| 124 Kinases | 1 µM | No kinase was inhibited by more than 50%. | [1][3][5] |

Note: The detailed percentage inhibition data for the full 124-kinase panel is not publicly available in the cited literature. The provided information is a summary of the key findings.

Signaling Pathway of DYRK1B

DYRK1B is a key regulator in multiple signaling pathways, influencing cell cycle progression, cell survival, and differentiation. Its activity is modulated by upstream signals, and it, in turn, phosphorylates a range of downstream substrates.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide.

Biochemical Kinase Inhibition Assay (Radiometric)

This protocol describes a method to determine the in-vitro IC50 value of this compound against purified DYRK1B enzyme.

Objective: To measure the concentration of this compound required to inhibit 50% of DYRK1B enzymatic activity.

Materials:

-

Recombinant human DYRK1B enzyme

-

Peptide substrate (e.g., RRRFRPASPLRGPPK)

-

[γ-³³P]-ATP or [γ-³²P]-ATP

-

Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

This compound stock solution in DMSO

-

96-well plates

-

Phosphocellulose filter plates or membranes

-

Wash buffer (e.g., 0.75% phosphoric acid)

-

Scintillation counter and fluid

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase assay buffer to achieve the desired final concentrations.

-

Reaction Setup: In a 96-well plate, add the kinase assay buffer, the diluted this compound or DMSO (for control), and the recombinant DYRK1B enzyme.

-

Initiation of Reaction: Start the kinase reaction by adding a mixture of the peptide substrate and [γ-³³P]-ATP. The final ATP concentration should be at or near its Km for DYRK1B.

-

Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 45-60 minutes), ensuring the reaction is within the linear range.

-

Termination and Capture: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated peptide substrate will bind to the filter, while the unincorporated [γ-³³P]-ATP will be washed away.

-